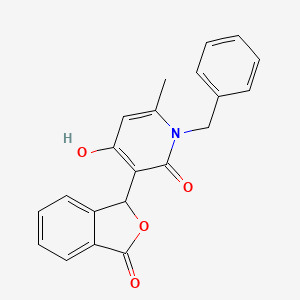
1-benzyl-4-hydroxy-6-methyl-3-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-benzyl-4-hydroxy-6-methyl-3-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H17NO4 and its molecular weight is 347.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-benzyl-4-hydroxy-6-methyl-3-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyridin-2(1H)-one is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The synthesis typically involves multicomponent reactions, which have been explored to enhance yield and efficiency. For instance, a study demonstrated a successful synthesis pathway using readily available starting materials, resulting in high yields and purity verified through spectroscopic methods such as NMR and IR .
Antimicrobial Properties
Research indicates that derivatives of the benzofuran nucleus exhibit potent antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess significant antibacterial and antifungal activities. For example, certain benzofuran derivatives demonstrated MIC values as low as 0.0039 mg/mL against S. aureus and E. coli . The presence of hydroxyl groups in the structure enhances the inhibitory action against these pathogens.
Anticancer Activity
The anticancer potential of benzofuran derivatives has garnered attention in recent years. Compounds with similar structures have shown promising results against various cancer cell lines. For instance, specific benzofuran derivatives exhibited IC50 values ranging from 11 μM to 12 μM against ovarian cancer cells . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, compounds related to this compound have also displayed anti-inflammatory properties. These effects are often linked to the modulation of inflammatory pathways and cytokine production, making them potential candidates for treating inflammatory diseases .
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Antimicrobial Study : A series of benzofuran derivatives were tested against various bacterial strains, revealing significant antibacterial activity with inhibition zones ranging from 18 mm to 24 mm against S. aureus and E. coli .
- Anticancer Evaluation : A study assessed the cytotoxicity of benzofuran-based compounds on different cancer cell lines, reporting inhibition rates exceeding 70% in several cases at concentrations as low as 10 μM .
- Anti-inflammatory Research : Investigations into the anti-inflammatory mechanisms revealed that certain derivatives reduced TNF-alpha levels significantly in vitro, suggesting their utility in managing inflammatory conditions .
Eigenschaften
IUPAC Name |
1-benzyl-4-hydroxy-6-methyl-3-(3-oxo-1H-2-benzofuran-1-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-13-11-17(23)18(19-15-9-5-6-10-16(15)21(25)26-19)20(24)22(13)12-14-7-3-2-4-8-14/h2-11,19,23H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQIIKMCBLCWEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CC=C2)C3C4=CC=CC=C4C(=O)O3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














